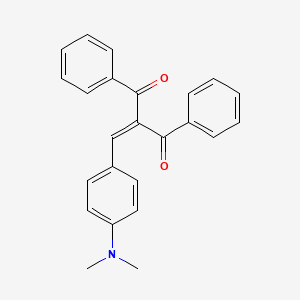
2-(4-(Dimethylamino)benzylidene)-1,3-diphenyl-1,3-propanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylene bridge and two phenylpropane-dione moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and purity of the final product .
化学反应分析
Types of Reactions
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE involves its interaction with various molecular targets and pathways. The dimethylamino group and the aromatic rings play a crucial role in its binding to specific enzymes or receptors, leading to the modulation of biological activities. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
- 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1H-INDENE-1,3-DIONE
- 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE
- 4-{(1E)-1-[(2E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO]ETHYL}BENZENE-1,3-DIOL
Uniqueness
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE is unique due to its specific structural features, such as the presence of two phenylpropane-dione moieties and a dimethylamino group.
属性
分子式 |
C24H21NO2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
2-[[4-(dimethylamino)phenyl]methylidene]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C24H21NO2/c1-25(2)21-15-13-18(14-16-21)17-22(23(26)19-9-5-3-6-10-19)24(27)20-11-7-4-8-12-20/h3-17H,1-2H3 |
InChI 键 |
CLHVQOUENCCQKO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















